![molecular formula C25H18F3N5O2 B2718575 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-57-3](/img/no-structure.png)
5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H18F3N5O2 and its molecular weight is 477.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatization
Research on similar triazoloquinazoline derivatives involves the development of synthetic methods for novel heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. For example, methods for synthesizing dihydro-[1,2,4]triazolo[1,5-a]quinazoline derivatives involve reactions of anthranilamide with isocyanates, leading to compounds with various substitutions. These synthetic approaches provide a foundation for producing a wide range of triazoloquinazoline derivatives with potential for further modification and study in various scientific applications (Chern et al., 1988).
Biological Activity Prediction
The use of computer modeling to predict the biological activity spectrum of triazoloquinazoline derivatives indicates the potential for discovering novel therapeutics. For instance, a study conducted modeling on a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to identify compounds with potential antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction. This approach highlights the potential for using similar compounds in targeted drug discovery and the development of new treatments for various conditions (Danylchenko et al., 2016).
Antimicrobial Activity
Compounds within the triazoloquinazoline family have been evaluated for their antimicrobial properties. Novel triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown activity against a range of pathogens, suggesting potential applications in developing new antimicrobial agents. These studies demonstrate the importance of structural modifications in enhancing biological activity and provide insight into the potential use of similar compounds in addressing antimicrobial resistance (Pokhodylo et al., 2021).
Photophysical Properties
Research on the photophysical properties of triazoloquinazoline derivatives, such as their fluorescent characteristics, suggests applications in materials science, including the development of new fluorescent probes and materials for optical devices. The study of substituted triazoloquinazolines and their fluorescence quantum yields highlights the potential for these compounds in various scientific and technological applications (Kopotilova et al., 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-phenethylamine and subsequent oxidation to form the desired compound.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-phenethylamine", "Oxidizing agent" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) or sodium hypochlorite (NaClO) to form the desired compound, 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1031650-57-3 |
Molekularformel |
C25H18F3N5O2 |
Molekulargewicht |
477.447 |
IUPAC-Name |
5-oxo-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H18F3N5O2/c26-25(27,28)18-8-4-7-16(13-18)21-22-30-24(35)19-10-9-17(14-20(19)33(22)32-31-21)23(34)29-12-11-15-5-2-1-3-6-15/h1-10,13-14,32H,11-12H2,(H,29,34) |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

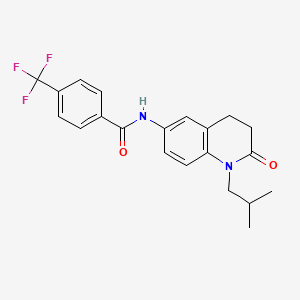
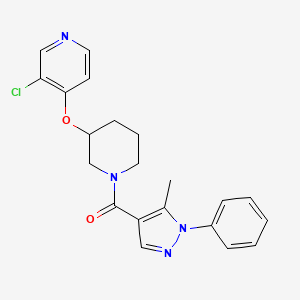
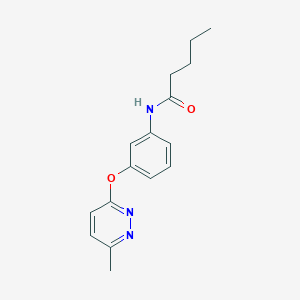
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
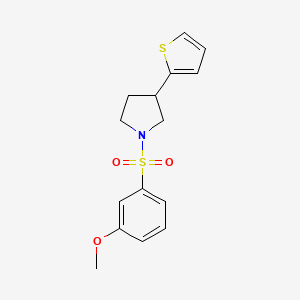


![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
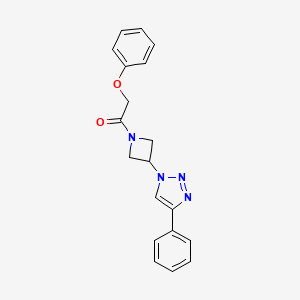
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)